molecular formula C22H25NO5 B214297 1-butyl-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

1-butyl-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

Cat. No. B214297
M. Wt: 383.4 g/mol
InChI Key: CWBFMVYHJTXJNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Butyl-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is a synthetic compound that belongs to the family of indole derivatives. The compound has been extensively studied due to its potential applications in scientific research.

Scientific Research Applications

1-Butyl-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been used in several scientific research applications. The compound has shown potential as a therapeutic agent for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. It has also been used as a tool for studying the structure and function of certain proteins and enzymes.

Mechanism of Action

The mechanism of action of 1-butyl-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is not fully understood. However, it is believed to act by inhibiting certain enzymes and proteins involved in various cellular processes. The compound has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
1-Butyl-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory effects and to protect against oxidative stress. In addition, the compound has been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 1-butyl-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. The compound has also been shown to be a useful tool for studying the structure and function of certain proteins and enzymes. However, a limitation of using this compound in lab experiments is the lack of understanding of its mechanism of action.

Future Directions

There are several future directions for research on 1-butyl-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one. One direction is to further investigate the mechanism of action of the compound. Another direction is to explore its potential as a therapeutic agent for the treatment of various diseases. Additionally, future research could focus on the development of new derivatives of the compound with improved pharmacological properties.

Synthesis Methods

The synthesis of 1-butyl-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one involves the reaction of 2,5-dimethoxyphenethylamine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting product is then subjected to a cyclization reaction with butyl isocyanate to yield the final compound.

properties

Product Name

1-butyl-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

Molecular Formula

C22H25NO5

Molecular Weight

383.4 g/mol

IUPAC Name

1-butyl-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxyindol-2-one

InChI

InChI=1S/C22H25NO5/c1-4-5-12-23-18-9-7-6-8-17(18)22(26,21(23)25)14-19(24)16-13-15(27-2)10-11-20(16)28-3/h6-11,13,26H,4-5,12,14H2,1-3H3

InChI Key

CWBFMVYHJTXJNT-UHFFFAOYSA-N

SMILES

CCCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=C(C=CC(=C3)OC)OC)O

Canonical SMILES

CCCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=C(C=CC(=C3)OC)OC)O

Origin of Product

United States

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